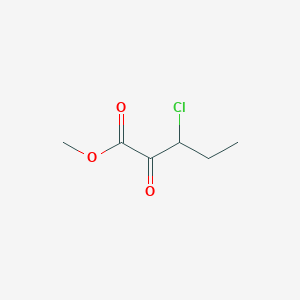
Methyl 3-chloro-2-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a refractive index of 1.434 . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agriculture and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:
Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.
Esterification: The acid chloride is then reacted with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction reactions: The carbonyl group can be reduced to form alcohols.
Oxidation reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution reactions: Products include substituted esters.
Reduction reactions: Products include alcohols.
Oxidation reactions: Products include carboxylic acids.
科学的研究の応用
Methyl 3-chloro-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides.
作用機序
The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .
類似化合物との比較
Similar Compounds
Methyl 2-chloro-3-oxopentanoate: Similar in structure but differs in the position of the chlorine atom.
Ethyl 3-chloro-2-oxopentanoate: Similar in structure but has an ethyl group instead of a methyl group.
Methyl 3-bromo-2-oxopentanoate: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness
Methyl 3-chloro-2-oxopentanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and chlorine groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
特性
分子式 |
C6H9ClO3 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
methyl 3-chloro-2-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
InChIキー |
CCBMHRNWHDTSBV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




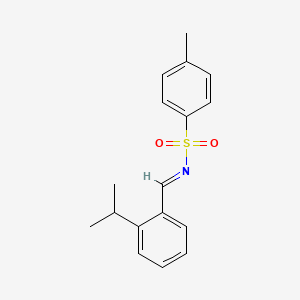
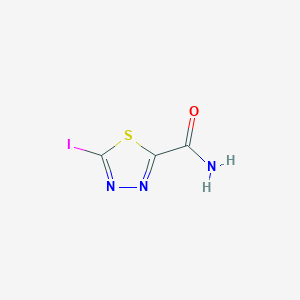
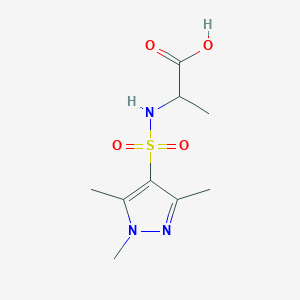


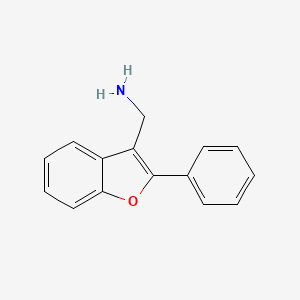
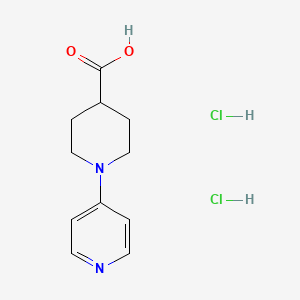
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
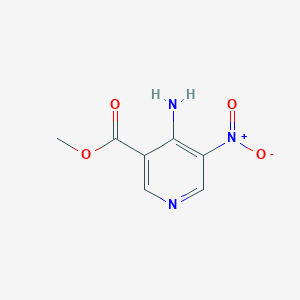
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
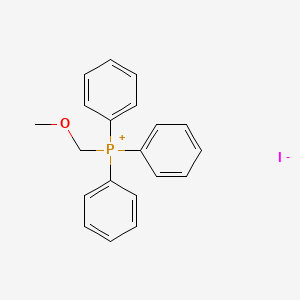
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
